molecular formula C14H13BrN2O2S B11555228 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11555228
M. Wt: 353.24 g/mol
InChI Key: QAPPDYXOMMHMPL-LZYBPNLTSA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
  • 2-(4-chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene]-acetohydrazides

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C14H13BrN2O2S/c1-10-4-2-3-5-12(10)19-9-14(18)17-16-8-11-6-7-13(15)20-11/h2-8H,9H2,1H3,(H,17,18)/b16-8+

InChI Key

QAPPDYXOMMHMPL-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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